molecular formula C9H6F3NO3 B14315779 2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 106240-01-1

2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14315779
CAS No.: 106240-01-1
M. Wt: 233.14 g/mol
InChI Key: QDPPYJJMUMSMIL-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound known for its unique structure and properties. It features a benzoxazinone core with a trifluoromethyl group and a hydroxyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a trifluoromethylating agent and a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(trifluoromethyl)propionic acid
  • 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid

Uniqueness

2-Hydroxy-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

106240-01-1

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

2-hydroxy-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)8(15)7(14)13-5-3-1-2-4-6(5)16-8/h1-4,15H,(H,13,14)

InChI Key

QDPPYJJMUMSMIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)(C(F)(F)F)O

Origin of Product

United States

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